

CAS number and chemical identifiers for 2-naphthalen-2-yl-piperazine

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Compound of Interest

Compound Name: 2-Naphthalen-2-yl-piperazine

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An In-depth Technical Guide to 2-Naphthalen-2-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **2-naphthalen-2-yl-piperazine**, a notable serotonergic agent. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

2-Naphthalen-2-yl-piperazine, more commonly referred to in scientific literature as 1-(2-Naphthyl)piperazine, is a synthetic compound belonging to the arylpiperazine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members.

Table 1: Chemical Identifiers for 1-(2-Naphthyl)piperazine

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-(Naphthalen-2-yl)piperazine |
| CAS Number | 57536-91-1 |
| Molecular Formula | C ₁₄ H ₁₆ N ₂ |
| Molecular Weight | 212.29 g/mol |
| Canonical SMILES | <chem>C1CN(CCN1)C2=CC3=CC=CC=C3C=C2</chem> |
| InChI Key | LWLBVIFUVSUSAY-UHFFFAOYSA-N |
| Synonyms | 2-NP, 1-Deazaquipazine, 2-(Piperazin-1-yl)naphthalene |

Synthesis and Characterization

The synthesis of 1-(2-naphthyl)piperazine can be achieved through several established methods for the N-arylation of piperazine. A common and effective approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with piperazine.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative method adapted from general procedures for the synthesis of arylpiperazines.

Materials:

- 2-Bromonaphthalene
- Piperazine (anhydrous)
- Sodium tert-butoxide (NaOtBu)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Toluene (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
- Add $\text{Pd}_2(\text{dba})_3$ (0.02 eq) and XPhos (0.04 eq) to the flask.
- Add anhydrous toluene to the flask and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute it with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 1-(2-naphthyl)piperazine as a solid.

Characterization Data

The structural identity and purity of the synthesized 1-(2-naphthyl)piperazine should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for 1-(2-Naphthyl)piperazine

| Technique | Data |
|---------------------|---|
| ¹ H NMR | δ (ppm) in CDCl ₃ : 7.80-7.75 (m, 3H, Ar-H), 7.45-7.38 (m, 2H, Ar-H), 7.28-7.24 (m, 1H, Ar-H), 7.15 (d, J = 2.4 Hz, 1H, Ar-H), 3.25-3.20 (m, 4H, piperazine-H), 3.15-3.10 (m, 4H, piperazine-H), 2.05 (s, 1H, NH). |
| ¹³ C NMR | δ (ppm) in CDCl ₃ : 148.5, 134.7, 129.2, 128.9, 127.6, 127.4, 126.4, 125.9, 122.9, 118.9, 50.8 (2C), 46.1 (2C). |
| IR (KBr) | ν (cm ⁻¹): 3300-3100 (N-H stretch), 3050 (aromatic C-H stretch), 2950-2800 (aliphatic C-H stretch), 1600, 1505 (aromatic C=C stretch), 1240 (C-N stretch). |
| Mass Spec (EI) | m/z (%): 212 (M ⁺ , 100), 169, 141, 115. |

Biological Activity and Mechanism of Action

1-(2-Naphthyl)piperazine is a modulator of serotonin (5-hydroxytryptamine, 5-HT) receptors.^[1] It exhibits affinity for multiple 5-HT receptor subtypes, with its most prominent action being a partial agonist at the 5-HT_{2A} receptor.^[1] Its interaction with these receptors underlies its potential psychoactive and therapeutic effects.

Receptor Binding Profile

The following table summarizes the reported binding affinities of 1-(2-naphthyl)piperazine for various serotonin receptors.

Table 3: Receptor Binding Affinities (K_i) of 1-(2-Naphthyl)piperazine

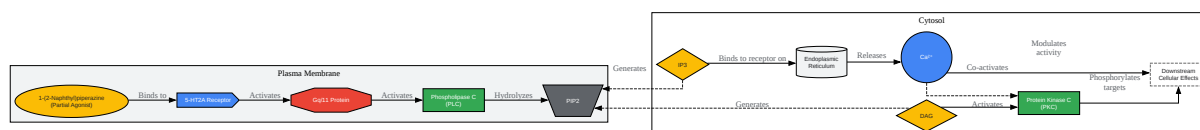
| Receptor Subtype | Ki (nM) | Reference |
|--------------------|-------------------|--------------------------------------|
| 5-HT _{1A} | Moderate Affinity | General knowledge on arylpiperazines |
| 5-HT _{2A} | High Affinity | [1] |
| 5-HT _{2C} | Moderate Affinity | General knowledge on arylpiperazines |
| 5-HT ₃ | Moderate Affinity | [1] |

Note: Specific Ki values can vary between studies depending on the experimental conditions and radioligand used.

Signaling Pathways

As a partial agonist at the 5-HT_{2A} receptor, 1-(2-naphthyl)piperazine activates downstream signaling cascades, albeit to a lesser extent than a full agonist like serotonin. The 5-HT_{2A} receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the Gq/11 protein pathway and the β -arrestin pathway.[2]

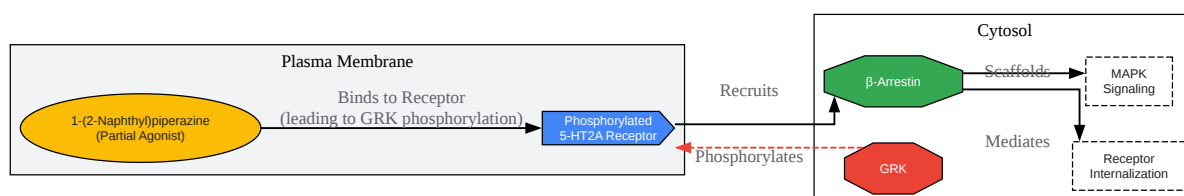
Activation of the 5-HT_{2A} receptor leads to the coupling and activation of the Gq/11 family of G-proteins.[2][3] This initiates a cascade of intracellular events, as depicted in the diagram below.



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Gq/11 Signaling Pathway of the 5-HT_{2A} Receptor.

In addition to G-protein coupling, agonist binding to the 5-HT_{2A} receptor can also lead to the recruitment of β -arrestin proteins.[4] This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The degree to which a partial agonist like 1-(2-naphthyl)piperazine engages this pathway relative to the Gq/11 pathway can determine its specific pharmacological profile, a concept known as biased agonism.



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β -Arrestin Signaling Pathway of the 5-HT_{2A} Receptor.

Conclusion

1-(2-Naphthyl)piperazine serves as a valuable research tool for investigating the complexities of the serotonergic system. Its well-defined chemical structure and its activity as a 5-HT_{2A} partial agonist make it a key compound for studying the downstream signaling pathways of this important receptor. A thorough understanding of its synthesis, characterization, and pharmacological profile is essential for its effective use in drug discovery and neuroscience research. Further studies are warranted to fully elucidate the biased agonism of 1-(2-naphthyl)piperazine and its potential therapeutic applications.

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